Ethyl benzo[d]oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl 1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3 |
InChI Key |
FRNYYPSJQSOCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via N-Arylation of Isoxazolone Precursors
One notable method involves the synthesis of ethyl 2-(benzoxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which is structurally related to this compound, through N-arylation of 2H-isoxazolone derivatives.
- The precursor isoxazolone is prepared by reacting the sodium salt of diethyl malonate with 2-methylphenyl isothiocyanates to form a thiocarbamate intermediate, which is then converted to isoxazolone by reaction with hydroxylamine in ethanol under reflux conditions.
- Subsequent N-arylation with 2-chlorobenzoxazole at 120 °C under nitrogen yields the target compound in 65% yield after crystallization from ethanol as white needles with a melting point of 131–132 °C.
- The reaction proceeds solvent-less, which is advantageous for green chemistry considerations.
- Characterization includes FT-IR, $$ ^1H $$ NMR, and X-ray crystallography confirming the molecular geometry and hydrogen bonding interactions (Table 1 summarizes key spectral data).
| Parameter | Value |
|---|---|
| Yield | 65% |
| Melting Point | 131–132 °C |
| FT-IR Peaks (cm$$^{-1}$$) | 3265, 3076, 2981, 1781, 1635 |
| $$ ^1H $$ NMR (CDCl$$_3$$) | 1.42 (t, 3H, CH$$3$$), 4.41 (q, 2H, CH$$2$$) |
| Crystallographic Data | CCDC-874765 |
This method was reported by Marjani et al. (2013) and provides a robust synthetic route with moderate to good yields and well-defined product characterization.
Oxidative Cyclization Using Iron Catalysis
Another approach involves the iron-catalyzed oxidative cyclization of aldoxime carboxylates with phenols to form benzoxazole derivatives, which can be adapted for this compound synthesis.
- The reaction uses FeCl$$_3$$ as a catalyst in toluene under an oxygen atmosphere at room temperature.
- Aldoxime carboxylate precursors are added slowly over 3 hours, followed by stirring for 8 hours.
- The crude product is purified by extraction and column chromatography.
- This method is notable for mild conditions and environmentally friendly oxidants.
- Yields vary depending on substrates but typically range from moderate to high.
This iron-catalyzed method offers a sustainable alternative to traditional cyclization techniques and is supported by detailed reaction optimization studies.
Regiocontrolled Halogenation and Subsequent Functionalization
A third synthetic strategy involves the regioselective lithiation of oxazole derivatives followed by electrophilic bromination to yield bromo-substituted benzoxazoles, which can be further functionalized to this compound.
- Direct lithiation of oxazole at the C-2 position using lithium diisopropylamide (LDA) is followed by reaction with electrophilic bromine sources such as 1,2-dibromo-1,1,2,2-tetrafluoroethane.
- This regioselective bromination allows for the preparation of 2-, 4-, and 5-bromooxazoles.
- Subsequent substitution or cross-coupling reactions can introduce the ethyl carboxylate group at the 4-position.
- Yields for bromooxazoles range from 40% to 88%, depending on the substrate and reaction conditions.
- The method is versatile and applicable to a variety of substituted benzoxazoles.
This approach was extensively studied and optimized for regioselectivity and yield by Solomin et al. (2019), demonstrating its utility in building complex benzoxazole derivatives.
Aminolysis of Methyl 2-(Chloromethyl)oxazole-4-carboxylate
A related preparation involves nucleophilic substitution of methyl 2-(chloromethyl)oxazole-4-carboxylate with amines to generate substituted oxazole derivatives, which can be hydrolyzed or esterified to yield this compound analogues.
- Reactions with primary amines in acetonitrile solvent, sometimes catalyzed by AgClO$$_4$$, improve selectivity toward substitution products over amide byproducts.
- Reaction conditions such as solvent choice, equivalents of amine, and additives critically influence product yields and purity.
- This method highlights the reactivity of the ester group adjacent to the oxazole ring, facilitating acyl substitution.
- Detailed reaction optimization data show that acetonitrile with AgClO$$_4$$ yields the best selectivity and highest isolated yields.
This method provides insight into functional group interconversions relevant to this compound synthesis.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield Range | Conditions | Notes |
|---|---|---|---|---|
| N-Arylation of 2H-Isoxazolone | Solvent-less, moderate temperature | ~65% | 120 °C, N$$_2$$ atmosphere | Well-characterized crystalline product |
| Iron-Catalyzed Oxidative Cyclization | Mild, green chemistry, oxygen atmosphere | Moderate-High | Room temperature, FeCl$$_3$$, toluene | Sustainable, adaptable to various substrates |
| Regiocontrolled Lithiation/Bromination | High regioselectivity, versatile intermediates | 40–88% | LDA lithiation, electrophilic bromination | Enables further functionalization |
| Aminolysis of Chloromethyl Oxazole | Selective substitution, use of AgClO$$_4$$ catalyst | Variable | Acetonitrile, room temperature | Avoids amide byproducts with optimized conditions |
Research Outcomes and Analysis
- The N-arylation method provides a direct route to benzoxazole derivatives with good yields and purity, supported by crystallographic data confirming molecular structure and hydrogen bonding patterns.
- Iron-catalyzed oxidative cyclization offers a mild, environmentally friendly alternative, with detailed mechanistic studies supporting the reaction pathway and product formation.
- Regiocontrolled bromination allows for precise functionalization, enabling synthesis of diverse benzoxazole derivatives, including this compound, with high selectivity and yields.
- Aminolysis reactions highlight the importance of solvent and catalyst choice to minimize side reactions and maximize substitution efficiency, critical for preparing ethyl ester derivatives of benzoxazoles.
Chemical Reactions Analysis
Types of Reactions: Ethyl benzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of oxazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
Ethyl benzo[d]oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl benzo[d]oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Oxazole-4-carboxylate Derivatives
Ethyl oxazole-4-carboxylate (without the fused benzene ring) serves as a precursor for diverse functionalizations. Key comparisons include:
Key Differences :
- The fused benzene ring in benzo[d]oxazole derivatives enhances π-conjugation, improving UV absorption and fluorescence properties compared to non-fused oxazoles .
- Brominated oxazole-4-carboxylates (e.g., Ethyl 5-bromooxazole-4-carboxylate ) are more reactive in cross-coupling reactions, whereas benzo[d]oxazole derivatives require harsher conditions due to steric hindrance .
Isoxazole and Thiazole Analogs
Isoxazole (oxygen and nitrogen adjacent) and thiazole (sulfur and nitrogen) analogs differ in heteroatom placement, altering electronic properties:
Key Differences :
- Thiazole derivatives exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, enhancing interactions with biological targets .
- Isoxazole esters (e.g., Ethyl 4-(4-phenoxybenzoyl)isoxazole-3-carboxylate) show superior thermal stability compared to oxazoles, making them suitable for high-temperature applications .
Q & A
Basic: What are the optimized synthetic routes for Ethyl benzo[d]oxazole-4-carboxylate, and how are yields improved?
This compound derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is prepared by refluxing 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane (1:1) for 24 hours. Key parameters include solvent selection, stoichiometric ratios (e.g., 3:1 excess of ethyl bromopyruvate), and purification via silica gel column chromatography (petroleum ether:ethyl acetate, 97:3), yielding 50% product . Bromination using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 72 hours achieves 85% yield for 5-bromo derivatives, emphasizing reaction time and reagent control .
Advanced: How can regioselective C-H functionalization be achieved in this compound derivatives?
Regioselective functionalization at the oxazole C5 position is feasible via palladium-catalyzed direct C-H arylation. Electrophilic substitution mechanisms dominate when using strong bases (e.g., Cs₂CO₃) and aryl halides, with the oxazole’s electron-deficient C4-carboxylate directing reactivity to the C5 position . Bromination at C5 using NBS occurs selectively due to the electron-withdrawing ester group, as demonstrated in the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
Basic: What characterization methods are essential for structural confirmation of this compound?
Critical techniques include:
- ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., ester carbonyl at ~165 ppm in ¹³C NMR) .
- IR Spectroscopy : Identification of ester C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-O bond distances of ~1.36 Å in the oxazole ring) .
Advanced: What are the best practices for refining crystal structures of this compound using SHELX?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and a CCD diffractometer .
- Structure Solution : Employ charge-flipping algorithms (e.g., Olex2.solve) for phase determination .
- Refinement : Apply least-squares minimization with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., C-H···O) and π-π interactions should be validated using Mercury or ORTEP .
Advanced: What mechanistic insights explain the reactivity of this compound in palladium-catalyzed reactions?
The carboxylate group facilitates a concerted metalation-deprotonation (CMD) mechanism. In Pd-catalyzed arylation, the oxazole’s C5 position undergoes electrophilic substitution due to its higher acidity compared to C2. Deuterium-labeling studies in dioxane confirm this pathway, ruling out cross-coupling mechanisms .
Basic: How are crystallization challenges addressed for this compound analogs?
Slow cooling of hot petroleum ether/ethyl acetate (95:5) solutions yields X-ray-quality crystals. For hygroscopic compounds, mineral oil coating during data collection prevents moisture absorption .
Advanced: How does Hirschfeld surface analysis elucidate intermolecular interactions in oxazole derivatives?
Hirschfeld surface analysis quantifies intermolecular contacts. For ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions dominate (34.4% of total contacts), while C···C interactions are minimal (2.5%). This highlights van der Waals forces and weak hydrogen bonds as key lattice stabilizers .
Basic: What purification strategies are effective post-synthesis?
Silica gel chromatography with gradients of petroleum ether:ethyl acetate (e.g., 96:4 to 95:5) removes unreacted precursors. For brominated derivatives, recrystallization from dichloromethane/hexane mixtures enhances purity .
Advanced: How do electronic effects govern electrophilic substitution in this compound?
The electron-withdrawing ester group deactivates the oxazole ring, directing electrophiles to the C5 position. Substituents like methoxy groups on the phenyl ring alter electron density, modulating reactivity. Computational studies (e.g., DFT) can predict substituent effects on regioselectivity .
Basic: What spectroscopic signatures confirm successful synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
